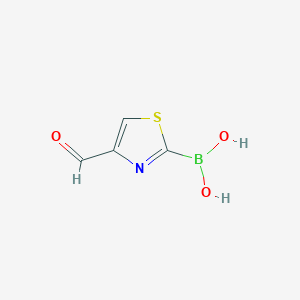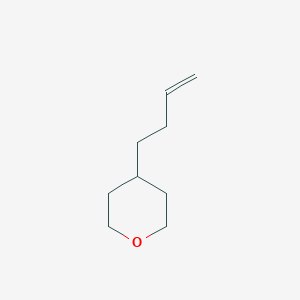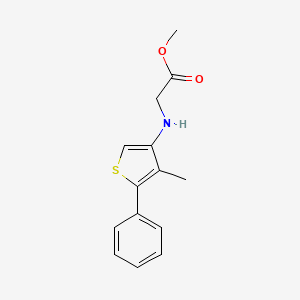![molecular formula C14H20N2O3 B13877971 [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol: is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a 4-nitrophenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine and 4-nitrophenylethyl bromide.
Step 1: The piperidine is reacted with 4-nitrophenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1-[2-(4-nitrophenyl)ethyl]piperidine.
Step 2: The intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield [1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]methanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]carboxylic acid.
Reduction: [1-[2-(4-Aminophenyl)ethyl]piperidin-2-yl]methanol.
Substitution: Various ethers or esters depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against certain biological targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol is not well-documented, but it is likely to interact with biological targets through its nitro and hydroxymethyl functional groups. The nitro group can undergo reduction to form reactive intermediates, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
[1-[2-(4-Aminophenyl)ethyl]piperidin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]methanol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the piperidine ring and the nitrophenylethyl group provides a distinct scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C14H20N2O3/c17-11-14-3-1-2-9-15(14)10-8-12-4-6-13(7-5-12)16(18)19/h4-7,14,17H,1-3,8-11H2 |
Clé InChI |
PQVXAQNNIRAZID-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CO)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


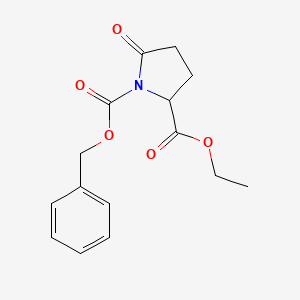
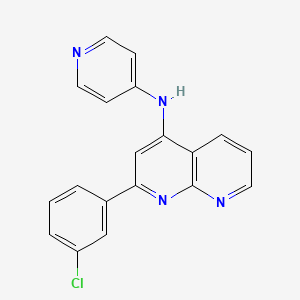
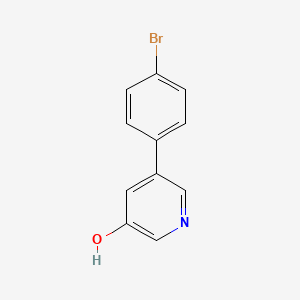
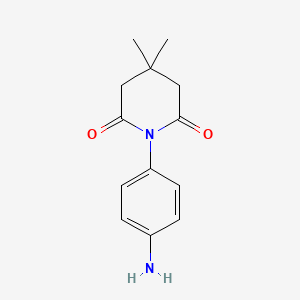
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
